molecular formula C14H21BO3 B6308668 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester CAS No. 1370732-71-0

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester

Cat. No. B6308668
CAS RN: 1370732-71-0
M. Wt: 248.13 g/mol
InChI Key: GGSAIMPWCLHVEF-UHFFFAOYSA-N
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Description

“2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” is a complex organic compound consisting of a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group . Its unique structure and reactivity make it a valuable compound in organic chemistry, particularly for reactions involving boronic acids .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” comprises a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of boron reagents have been tailored for application under specific SM coupling conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The mild reaction conditions and functional group tolerance make SM coupling widely applicable in organic synthesis . Specifically, 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester serves as an organoboron reagent in SM coupling reactions, enabling the construction of complex molecules.

Synthesis of Indolo-fused Heterocyclic Inhibitors

Researchers have explored the use of this compound in the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. These inhibitors play a crucial role in antiviral drug development .

Electronic Structure Studies

The compound has been investigated in studies involving pi-interactions and electronic structure. Researchers have explored its transient UV absorption properties in subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .

Subphthalocyanine and Fused-Ring Nicotine Derivatives

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester has been employed in the synthesis of subphthalocyanine derivatives and fused-ring nicotine derivatives. These applications highlight its versatility in accessing diverse chemical structures .

Protodeboronation Reactions

In recent research, the compound was used in catalytic protodeboronation reactions. By carefully controlling boron ate complex formation, researchers achieved the synthesis of indolizidine compounds with good diastereoselectivity .

Hydrolysis Studies

Hydrolysis of phenylboronic pinacol esters, including this compound, has been investigated. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH conditions. At physiological pH, the reaction rate is significantly accelerated .

Future Directions

The protodeboronation of pinacol boronic esters is not well developed . Future research could focus on developing this process further, as well as exploring other potential applications of “2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, also known as (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the compound transfers its associated organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond, linking two organic groups together .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can have wide-ranging effects at the molecular and cellular levels, depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of the compound are influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of other reactants, such as palladium catalysts and organic halides, is crucial for the compound’s role in Suzuki–Miyaura coupling .

properties

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSAIMPWCLHVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester

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